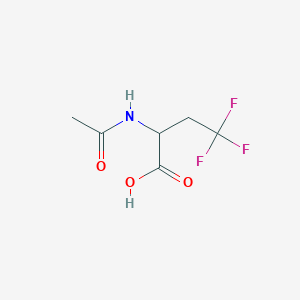
2-Acetamido-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Acetamido-4,4,4-trifluorobutanoic acid” is a chemical compound with the molecular formula C6H8F3NO3 . It has a molecular weight of 199.13 g/mol . This compound has interested many scientists in various fields of research and industry.
Synthesis Analysis
The synthesis of “2-Acetamido-4,4,4-trifluorobutanoic acid” involves the use of a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3 –CH2 –I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .
Molecular Structure Analysis
The molecular structure of “2-Acetamido-4,4,4-trifluorobutanoic acid” can be represented by the InChI string: InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13) . The Canonical SMILES representation is CC(=O)NC(CC(F)(F)F)C(=O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Acetamido-4,4,4-trifluorobutanoic acid” include a molecular weight of 199.13 g/mol , a topological polar surface area of 66.4 Ų , and a complexity of 214 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .
Scientific Research Applications
Environmental Degradation and Toxicity
- Advanced Oxidation Processes for Environmental Remediation : A study emphasized the use of advanced oxidation processes (AOPs) to treat contaminants like acetaminophen, a compound related to 2-Acetamido-4,4,4-trifluorobutanoic acid, from aqueous media. The research highlighted the generation of various by-products and their biotoxicity, suggesting the significance of understanding degradation pathways and environmental impacts (Qutob et al., 2022).
Synthesis and Pharmaceutical Applications
- Pharmacological Activities of Derivatives : Research on Piracetam, a derivative of γ-aminobutyric acid, which shares a functional group similarity with 2-Acetamido-4,4,4-trifluorobutanoic acid, has been reviewed for its synthesis and wide range of biological activities. This highlights the potential for derivatives of 2-Acetamido-4,4,4-trifluorobutanoic acid in pharmaceutical applications (Dhama et al., 2021).
Environmental Contaminant Removal
- Adsorptive Removal from Water : Studies on the removal of contaminants from water emphasize the role of carbonaceous nanomaterials in adsorbing compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS). This research is relevant for understanding how derivatives of 2-Acetamido-4,4,4-trifluorobutanoic acid might be effectively removed from environmental samples, highlighting the importance of addressing water pollution and protecting ecosystems (Liu et al., 2020).
Biopolymer Research
- Biopolymer Production and Applications : Poly (γ-glutamic acid) (PGA), produced by Bacillus subtilis, is a biodegradable and edible biopolymer with applications in various industries. Research on PGA underscores the commercial and academic interest in biopolymers derived from or related to 2-Acetamido-4,4,4-trifluorobutanoic acid, showcasing the compound's potential in food, pharmaceuticals, healthcare, and water treatment (Bajaj & Singhal, 2011).
Safety and Hazards
The safety data sheet for “2-Acetamido-4,4,4-trifluorobutanoic acid” indicates that it is harmful if swallowed and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or gas, and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .
properties
IUPAC Name |
2-acetamido-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRZHTXNJUSFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556363 |
Source


|
| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4,4,4-trifluorobutanoic acid | |
CAS RN |
120097-65-6 |
Source


|
| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

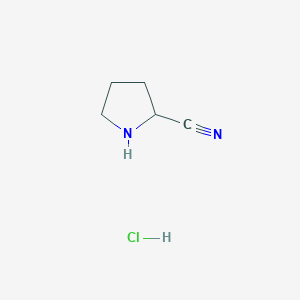
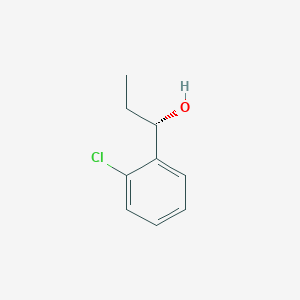
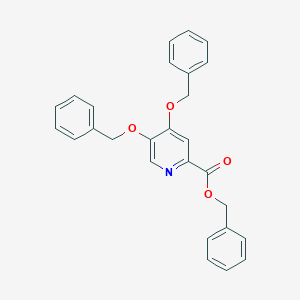
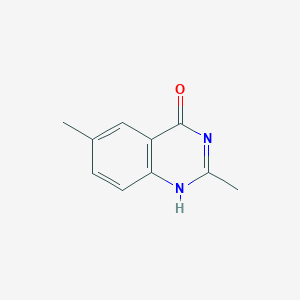
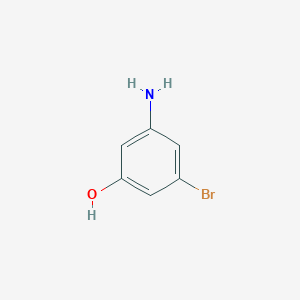
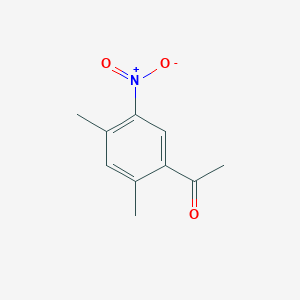


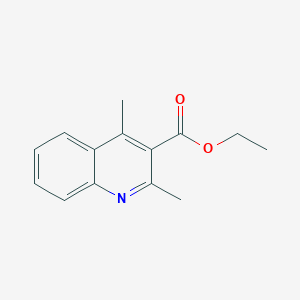

![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)


